2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-(Indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core modified with a sulfonamide-linked indole moiety and a methyl-substituted carboxamide group. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly in neurological disorders. The indolin-1-ylsulfonyl group may enhance binding to hydrophobic pockets in biological targets, while the tetrahydrobenzo[b]thiophene scaffold contributes to conformational rigidity .
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-26-24(30)22-19-7-3-5-9-21(19)33-25(22)27-23(29)17-10-12-18(13-11-17)34(31,32)28-15-14-16-6-2-4-8-20(16)28/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYMWQDCPABAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonamide derivative with a complex molecular structure that has attracted attention for its potential biological activities. This compound is characterized by its unique combination of an indoline moiety and a tetrahydrobenzo[b]thiophene core, which may contribute to its pharmacological properties.
Molecular Characteristics
- CAS Number : 868965-72-4
- Molecular Formula : CHNOS
- Molecular Weight : 481.6 g/mol
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and kinases involved in cellular signaling pathways. Preliminary studies indicate that it may interact with protein targets that are crucial for cancer cell proliferation and survival. The exact mechanism remains under investigation, but it is hypothesized that the compound may disrupt critical pathways, leading to apoptosis in malignant cells.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of the cell growth) have been quantitatively assessed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
These results suggest that the compound has a promising profile as a potential anticancer agent.
Analgesic Activity
In addition to its antitumor effects, the compound has been evaluated for analgesic properties using the "hot plate" method in animal models. The findings indicated that it possesses analgesic activity comparable to standard analgesics like metamizole:
| Compound | Analgesic Effect |
|---|---|
| 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl... | Significant (p < 0.05) |
| Metamizole | Standard Effect |
This suggests potential applications in pain management therapies.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities, revealing that modifications in the sulfonamide group significantly impacted their potency against cancer cells.
- In Vivo Studies : Animal model tests indicated that administration of the compound led to reduced tumor sizes compared to control groups, supporting its potential as an effective treatment option.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific structural features are crucial for enhancing biological activity, guiding future drug design efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Vary widely (80–278°C), influenced by substituent polarity and rigidity. For example, compound 12’s high melting point (277–278°C) correlates with its rigid dioxoisoindolinyl group .
- Synthetic Efficiency: Yields range from 56% (compound 12) to 80% (IIIb), with reaction conditions (solvent, time) playing a critical role. Ethanol reflux (8–12 hours) is common for high-yield syntheses .
Spectral Data
- IR Spectroscopy : All analogs show NH/NH₂ stretches (~3150–3414 cm⁻¹) and C=O stretches (~1663–1682 cm⁻¹). The absence of C=O in compounds 7–9 () confirms tautomeric shifts .
- NMR : Chemical shifts for tetrahydrobenzo[b]thiophene protons range from δ 1.5–2.8 ppm (aliphatic CH₂) and δ 6.8–7.4 ppm (aromatic protons), with variations depending on substituents .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Sulfonamide Linkers : The indolin-1-ylsulfonyl group in the target compound may improve target affinity compared to piperazine or benzyl substituents in analogs .
- Amide Bonds : Critical for hydrogen bonding; compound IIId’s amide linker forms three H-bonds with AChE, explaining its superior inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
